molecular formula C18H17Cl3INO3 B5207142 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B5207142
M. Wt: 528.6 g/mol
InChI Key: JUHDCJRAQYYVQG-UHFFFAOYSA-N
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Description

3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple halogen atoms and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include halogenation, cyclization, and carbamoylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes.

Scientific Research Applications

3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated carbamoyl derivatives and cyclohexene carboxylates. Examples include:

  • 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
  • 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Uniqueness

The uniqueness of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate lies in its specific halogenation pattern and the presence of an iodophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,4,4-trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3INO3/c1-10(15(19)16(20)21)26-18(25)14-5-3-2-4-13(14)17(24)23-12-8-6-11(22)7-9-12/h2-3,6-10,13-14H,4-5H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHDCJRAQYYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(Cl)Cl)Cl)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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